2-Aminomethyl-3-pyridin-4-YL-propionic acid

Catalog No.
S13735119
CAS No.
910444-19-8
M.F
C9H12N2O2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminomethyl-3-pyridin-4-YL-propionic acid

CAS Number

910444-19-8

Product Name

2-Aminomethyl-3-pyridin-4-YL-propionic acid

IUPAC Name

2-(aminomethyl)-3-pyridin-4-ylpropanoic acid

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C9H12N2O2/c10-6-8(9(12)13)5-7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)

InChI Key

ZPZJQJPAGXPTPY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CC(CN)C(=O)O

2-Aminomethyl-3-pyridin-4-yl-propionic acid, also known as 2-amino-3-(pyridin-4-yl)propanoic acid, is an amino acid derivative characterized by a pyridine ring at the third position. Its molecular formula is C₈H₁₀N₂O₂, and it has a molar mass of approximately 166.18 g/mol. This compound features a carboxylic acid group, an amino group, and a pyridine moiety, contributing to its unique chemical properties and biological activities. It appears as an off-white powder with a melting point of 167-168 °C and is soluble in dilute hydrochloric acid.

Typical for amino acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides when reacted with acyl chlorides.
  • Decarboxylation: Under certain conditions, it can lose its carboxylic acid group.

Reactions can be facilitated by the presence of catalysts such as dicyclohexylcarbodiimide in esterification processes .

2-Aminomethyl-3-pyridin-4-yl-propionic acid exhibits significant biological activity, particularly in neuropharmacology. It acts as a potential modulator of neurotransmitter systems and has been studied for its role in neuroprotective effects. The compound may influence pathways related to glutamate receptors, making it a candidate for research into neurodegenerative diseases . Additionally, its structural similarity to other amino acids allows it to interact with various biological targets.

Several synthesis methods have been reported for 2-amino-3-pyridin-4-yl-propionic acid:

  • Direct Amination: Starting from pyridine derivatives, amination can be performed using ammonia or amines in the presence of catalysts.
  • Asymmetric Synthesis: Utilizing chiral reagents to produce enantiomerically pure forms of the compound.
  • Multistep Synthesis: Involves the formation of intermediates that are subsequently converted into the target compound through several chemical transformations.

For example, one method involves the reaction of pyridine derivatives with propanoic acid derivatives under controlled conditions to yield the desired product .

The primary applications of 2-amino-3-pyridin-4-yl-propionic acid include:

  • Pharmaceutical Research: As a building block in drug development, particularly for compounds targeting neurological disorders.
  • Biochemical Research: Used as a reagent in various biochemical assays and studies related to amino acids and their derivatives.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity.

Interaction studies indicate that 2-amino-3-pyridin-4-yl-propionic acid can modulate receptor activity in neuronal cells. Its interactions with glutamate receptors suggest a role in synaptic transmission and plasticity. Furthermore, studies have shown that it may influence the binding affinity of certain neurotransmitters, which could have implications for treating conditions like anxiety and depression .

Several compounds share structural similarities with 2-amino-3-pyridin-4-yl-propionic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Aminomethyl-3-pyridin-3-yl-propionic acidSimilar pyridine structure but different substitutionPotentially different receptor affinities
2-Amino-3-(pyridin-2-yl)propanoic acidVariation in pyridine positionMay exhibit different biological activities
3-Aminomethyl-4-pyridinyl-propionic acidDifferent position of amino groupDistinct pharmacological profile
2-Amino-3-(pyridin-5-yl)propanoic acidAlternative pyridine substitutionUnique interaction properties in biochemical assays

Each of these compounds presents unique pharmacological profiles and potential therapeutic applications based on their structural differences and interactions within biological systems.

Palladium-catalyzed hydrogenation represents a fundamental methodology in the synthesis of 2-aminomethyl-3-pyridin-4-yl-propionic acid, particularly for the selective reduction of nitrile precursors to aminomethyl functionalities [1]. The optimization of palladium hydrogenation conditions has been extensively studied, with research demonstrating that catalyst pretreatment strategies significantly enhance selectivity and prevent unwanted side reactions [2].

The conversion of pyridinecarbonitriles to corresponding aminomethyl derivatives follows a two-step mechanism involving initial reduction of the nitrile group followed by selective formation of primary amines [1]. Studies have shown that the use of palladium on carbon catalyst under controlled conditions achieves optimal conversion rates, with temperatures ranging from 30 to 50 degrees Celsius and hydrogen pressures of 6 bar providing the most effective reaction parameters [1].

Research has established that the chemoselective hydrogenation of pyridinecarbonitriles can be fine-tuned through careful adjustment of acidic additives, particularly sulfuric acid [1]. The addition of controlled amounts of sulfuric acid enables selective targeting of either pyridyl or piperidylmethylamine products, with complete conversions achieved under mild conditions [1]. Experimental data demonstrate that 4-pyridinecarbonitrile achieves 98% selectivity to 4-aminomethylpiperidine and 93% selectivity to 4-aminomethylpyridine depending on acid concentration [1].

Optimization Parameters for Palladium Hydrogenation

ParameterOptimal RangeEffect on Selectivity
Temperature30-50°CHigher temperatures reduce primary amine selectivity [1]
Hydrogen Pressure6 barOptimal pressure for complete conversion [1]
Catalyst Loading10% Pd/CStandard loading for effective hydrogenation [1]
Acidic AdditiveVariable H2SO4Controls pyridine ring reduction selectivity [1]

The prevention of catalyst deactivation during palladium hydrogenation requires careful attention to feedstock purity and reaction conditions [3] [4]. Catalyst poisoning can be minimized through proper desulfurization and denitrogenation of starting materials, as sulfur and nitrogen-containing impurities readily bind to palladium active sites [3]. The optimization of catalyst surface area, pore size, and pellet design also contributes to enhanced stability and resistance to deactivation [4].

Advanced palladium membrane reactor technologies have demonstrated significant improvements in hydrogenation efficiency through the elimination of surface competition between hydrogen and organic substrates [5]. These electrocatalytic palladium membrane reactors achieve enhanced reaction kinetics by utilizing subsurface hydrogen, which follows different pathways during hydrogenation and affects both reaction rate and selectivity [5].

Boc Protection and Deprotection Strategies in Aminomethyl Group Synthesis

The tert-butyloxycarbonyl protecting group represents the most widely employed methodology for aminomethyl protection during the synthesis of 2-aminomethyl-3-pyridin-4-yl-propionic acid derivatives [6] [7] [8]. Di-tert-butyl dicarbonate serves as the standard reagent for introducing the protective group, with reactions typically conducted under mild conditions in various solvent systems [6] [8].

The mechanism of protection involves nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butoxide to form the stable carbamate linkage [7] [8]. This reaction proceeds efficiently in aqueous conditions using sodium bicarbonate as base, or in organic solvents such as acetonitrile with 4-dimethylaminopyridine as the activating base [6] [8].

Research has demonstrated that dual protection strategies can be employed for primary amines, where both hydrogen atoms on nitrogen can be replaced with protecting groups [9]. Studies show that over 65% of documented amine protecting group applications utilize the tert-butyloxycarbonyl system, with approximately 0.7% of all registered organic compounds containing this functionality [9].

Optimized Conditions for Protection and Deprotection

Reaction PhaseSolvent SystemBaseTemperatureYield
ProtectionWater/THFNaHCO3Room temperature>90% [6]
ProtectionCH3CNDMAP40°C>85% [6]
DeprotectionTFA/DCMNoneRoom temperature>95% [7]
DeprotectionHCl/H2ONoneRoom temperature>90% [6]

The deprotection mechanism involves protonation of the carbamate oxygen with strong acids such as trifluoroacetic acid, leading to elimination of the tert-butyl carbocation and subsequent decarboxylation to regenerate the free amine [7]. This process is highly efficient and can be monitored by the evolution of carbon dioxide gas [7].

Optimization studies have revealed that the choice of scavenging agents during deprotection significantly affects product purity [10]. The addition of triisopropylsilane during trifluoroacetic acid treatment reduces byproduct formation and improves overall yields [10]. Alternative deprotection conditions using concentrated hydrochloric acid in biphasic systems have also proven effective for large-scale synthesis [6].

The stability of protected intermediates during subsequent synthetic transformations has been extensively characterized [8] [9]. Protected amines demonstrate excellent stability toward most bases and nucleophiles, allowing for orthogonal protection strategies when combined with other protecting groups such as fluorenylmethyloxycarbonyl [8].

Regioselective Functionalization of Pyridine Ring Systems

The regioselective functionalization of pyridine rings in 2-aminomethyl-3-pyridin-4-yl-propionic acid synthesis presents significant challenges due to the electron-deficient nature of the heterocycle [11]. Recent advances have established systematic approaches for overcoming these limitations through temporary conversion strategies and directed functionalization methods [11].

The intrinsic electronic properties of pyridines typically hinder meta-carbon-hydrogen functionalization, requiring specialized conditions that often compromise functional group compatibility [11]. Contemporary methodologies have addressed these challenges through ring-opening ring-closing sequences via Zincke imine intermediates and dearomatization-rearomatization sequences via oxazino-pyridine intermediates [11].

Research has demonstrated that regioselective 3,4-difunctionalization of 3-chloropyridines can be achieved via 3,4-pyridyne intermediates [12]. This methodology involves lithiation using n-butyllithium followed by transmetalation with Grignard reagents and subsequent elimination to generate reactive pyridyne intermediates [12]. The resulting intermediates undergo reaction with Grignard reagents and electrophiles to provide difunctionalized products in moderate to good yields [12].

Regioselectivity Patterns in Pyridine Functionalization

PositionInherent ReactivityFunctional Group InfluenceOptimal Conditions
C-2 (α)HighEnhanced by EWG at C-4Standard radical conditions [13]
C-3 (β)LowActivated by conjugating groupsSpecialized activation required [13]
C-4 (γ)HighSubstrate dependentDirect functionalization possible [13]

Systematic investigations of radical-based functionalization have established hierarchical models for predicting regioselectivity outcomes [13]. These models consider three primary factors: inherent reactivity of the parent heterocycle, reactivity induced by π-conjugating electron-withdrawing functional groups, and the electronic properties of the functionalizing radical [13].

The regioselectivity of pyridine functionalization can be modulated through careful selection of solvent systems and reaction pH [13]. Studies demonstrate that the same substrate can exhibit different regiochemical preferences simply by changing from dimethyl sulfoxide to other polar aprotic solvents [13]. The presence of electron-withdrawing groups such as cyano, carbonyl, or carboxylate functionalities at the 4-position strongly influences the regioselectivity toward 2-position substitution [13].

Advanced computational studies have provided insights into the mechanistic basis for observed regioselectivity patterns [14]. Density functional theory calculations reveal that carbon-hydrogen activation of pyridines by metal complexes proceeds through unique mechanistic pathways involving coordination of the pyridine nitrogen to Lewis acidic centers [14].

Comparative Analysis of Coupling Reagents: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate versus 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate

The selection of appropriate coupling reagents for amide bond formation in 2-aminomethyl-3-pyridin-4-yl-propionic acid synthesis requires careful consideration of reactivity, selectivity, and practical handling characteristics [15] [16]. Comprehensive comparative studies have established distinct advantages and limitations for phosphonium-based versus uronium-based coupling systems [15] [16].

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate generates benzotriazol-1-yl esters upon activation of carboxylic acids, providing excellent coupling efficiency for routine synthesis applications [15] [16]. This reagent demonstrates high solubility in dimethylformamide (greater than 1.5 M) and moderate stability in solution, requiring daily preparation of fresh solutions [15] [16]. The phosphonium-based system exhibits the critical advantage of not causing N-methylation side reactions, making it ideal for in situ activation procedures [17] [15].

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate generates 7-azabenzotriazol-1-yl esters, which demonstrate superior reactivity compared to benzotriazol-1-yl esters due to the lower pKa of the corresponding leaving group [15] [16]. This enhanced reactivity makes the uronium reagent particularly effective for challenging coupling reactions involving sterically hindered substrates [15] [16].

Comparative Performance Data for Coupling Reagents

ParameterPyBOPHATUSignificance
Solubility (M in DMF)>1.50.45Higher solubility favors PyBOP [15]
Solution StabilityModerateExcellentHATU solutions more stable [15]
Reactivity Ranking41HATU significantly more reactive [15]
Guanidinylation RiskNoneHighPyBOP safer for sensitive substrates [15]
Cost EfficiencyStandardPremiumPyBOP more economical [15]

Mechanistic studies have revealed fundamental differences in the coupling pathways employed by these reagent classes [17]. Phosphonium reagents can be effectively used in one-pot procedures where the coupling reagent is added after combining the carboxylic acid and amine components [17]. In contrast, uronium reagents require pre-activation of the carboxylic acid to prevent unwanted side reactions with primary and secondary amines [17].

The formation of N-methylguanidinium side products represents a significant limitation of uronium-based coupling reagents [15]. This side reaction occurs through interaction of the uronium species with amine nucleophiles, leading to reduced coupling efficiency and product contamination [15]. Phosphonium-based reagents completely avoid this pathway, providing cleaner reaction profiles [15].

Research has established that the efficiency of coupling reagents correlates primarily with the nature of the active ester generated, following the reactivity order: 7-azabenzotriazol-1-yl > 2-chlorobenzotriazol-1-yl > benzotriazol-1-yl [15] [16]. The structure of the uronium or phosphonium component appears to have minimal influence on coupling efficiency beyond the active ester formation [15].

Practical considerations for large-scale synthesis favor phosphonium reagents due to their superior handling characteristics and reduced safety concerns [18]. Comparative studies in solid-phase peptide synthesis demonstrate that while uronium reagents achieve faster coupling rates, phosphonium reagents provide more consistent results with fewer side reactions over extended reaction sequences [18].

Green Chemistry Approaches in Propanoic Acid Derivative Synthesis

The development of environmentally benign synthetic methodologies for 2-aminomethyl-3-pyridin-4-yl-propionic acid derivatives has become increasingly important in contemporary pharmaceutical synthesis [19] [20] [21]. Green chemistry approaches emphasize the reduction of hazardous solvents, energy consumption, and waste generation while maintaining synthetic efficiency and product quality [22] [23].

Microwave-assisted synthesis has emerged as a pivotal technology for green chemistry applications in propanoic acid derivative synthesis [22] [24] [25]. This methodology offers significant advantages including dramatically reduced reaction times, elimination of organic solvents, and enhanced energy efficiency compared to conventional heating methods [22] [25]. Studies demonstrate that microwave irradiation can improve both regioselectivity and stereoselectivity aspects crucial for bioactive compound synthesis [25].

The direct synthesis of amides from carboxylic acids and amines under solvent-free conditions represents a major advancement in green methodology [22]. Research has established that minute quantities of ceric ammonium nitrate (0.1-2 mol%) effectively catalyze these transformations under microwave irradiation [22]. This approach eliminates the need for hazardous solvents and additional reagents while achieving excellent yields through simple extraction purification procedures [22].

Green Chemistry Performance Metrics

MethodologyReaction TimeSolvent RequirementEnergy EfficiencyYield
Conventional Heating6-24 hoursOrganic solvents requiredLow70-85% [22]
Microwave-Assisted1-3 hoursSolvent-free possibleHigh85-95% [22]
Mechanochemical30-120 minutesNoneVery High80-90% [23]

Mechanochemical activation through grinding, ball milling, or extrusion techniques provides another environmentally friendly approach for propanoic acid derivative synthesis [23]. These methods utilize mechanical energy to induce chemical transformations, enhancing reaction rates and selectivity by increasing contact between reactants without requiring solvents [23].

The application of solid-supported catalysts and immobilized reagents enables efficient chemical transformations under solvent-free conditions [23]. Catalysts such as zeolites, metal oxides, and acid-base-supported materials play crucial roles in facilitating green organic reactions [23]. These heterogeneous systems offer advantages including easy catalyst recovery, reduced waste generation, and elimination of purification challenges associated with homogeneous catalysts [23].

Optimization studies for green synthesis approaches have established that alum catalysis provides an inexpensive, efficient, and non-toxic alternative for constructing propanoic acid frameworks [20]. This methodology achieves excellent yields in aqueous media while avoiding toxic catalysts and maintaining atom economy through multicomponent reaction pathways [20].

The integration of computer-aided drug design and development with green synthesis methodologies enables the selection of optimal synthetic routes based on environmental impact assessments [21]. This approach prioritizes synthetic strategies that minimize hazardous waste generation while maximizing atom economy and energy efficiency [21].

Acid–Base Behaviour and Acid Dissociation Constants

Potentiometric experiments and quantum-chemical calculations performed on structural analogues of 2-aminomethyl-3-pyridin-4-yl-propionic acid show three independent proton-binding sites: the carboxyl group, the pyridine ring nitrogen atom and the α-aminomethyl group. Table 1 collates the most reliable numerical values currently available.

Proton-binding siteAcid dissociation constant (25 °C)Experimental / computational methodSource
Carboxyl group –COOH2.03 ± 0.10Gran titration of N-fluorenylmethoxycarbonyl protected analogue11
Pyridinium nitrogen (conjugate acid of ring nitrogen)5.23Spectrophotometric titration of pyridine benchmark compound82
Aminomethyl –NH₂9.60 ± 0.20Potentiometric titration of alanine reference molecule22

Within the physiological pH interval the molecule therefore assumes a zwitterionic form: the carboxylate is deprotonated, the aminomethyl group is protonated, and the pyridine ring remains largely neutral. This triprotic behaviour governs solubility, chromatographic retention and complex-formation tendencies.

Solubility Characteristics in Polar and Non-polar Media

Direct shake-flask determinations, together with supplier solubility dossiers for protected derivatives, give the solvent profile summarised in Table 2.

Solvent (25 °C)Observed solubilityNotes on dissolution mechanismSource
Water (neutral, 25 °C)> 50 mg mL⁻¹ (dihydrochloride salt); freely dispersible as zwitterionIonic hydration of both carboxylate and ammonium groups dominates89
Phosphate-buffered saline, pH 7.442 mg mL⁻¹Slightly lower than in pure water because of common-ion effects22
DimethylformamideComplete clarity at 25 mg mL⁻¹ (0.1 g in 4 mL)π–π interaction between pyridine ring and polar aprotic solvent6
Dimethyl sulfoxideMiscible above 30 mg mL⁻¹Extensive dipole–dipole interactions6
Ethyl acetate< 1 mg mL⁻¹Insufficient polarity to stabilise the zwitterion2
n-HexanePractically insolubleHydrophobic matrix cannot solvate the ionic sites2

The octanol–water partition coefficient predicted from density-functional theory (log P = 1.37) confirms amphiphilic behaviour characteristic of other non-proteinogenic amino acids bearing aromatic rings [1].

Thermal Stability and Degradation Kinetics

Solid-state characterisation has been reported for pyridyl-alanine salts closely related to the title compound. Single-crystal diffraction combined with thermogravimetric analysis and differential scanning calorimetry shows that the tetrafluoroborate and perchlorate salts of β-(4-pyridyl)-alanine remain structurally intact up to ca. 400 K, after which an endotherm associated with loss of crystal water precedes an exothermic decomposition above 470 K [2] [3].

For the free amino-acid form, the first discernible mass loss in a nitrogen atmosphere occurs at 180 ± 5 °C, accompanied by decarboxylation and pyridine ring contraction as evidenced by the evolved-gas infrared spectrum [2]. Activation parameters extracted from isothermal residue curves fit a one-step first-order model (rate constant 1.3 × 10⁻³ s⁻¹ at 200 °C, activation energy 112 kJ mol⁻¹), values comparable to the pyrolytic degradation of mixed amino-acid standards reported by high-resolution mass spectrometry [4].

Table 3 – Key thermal parameters

ParameterNumerical valueTechniqueSource
Crystal lattice stability limit (salt forms)400 KSingle-crystal X-ray diffraction and variable-temperature optical micrography38
Onset of weight loss (free acid)180 °CThermogravimetric analysis50
Peak degradation temperature260 °CHigh-resolution thermogravimetric analysis50
Apparent activation energy112 kJ mol⁻¹Isothermal kinetic modelling33

Chiral Resolution Techniques for Enantiomeric Forms

Although 2-aminomethyl-3-pyridin-4-yl-propionic acid contains only one stereogenic centre, synthetic routes usually deliver racemic mixtures. Three complementary resolution strategies have reached preparative scale.

  • Enzymatic dynamic kinetic resolution – Candida antarctica lipase B converts the racemic N-fluorenylmethoxycarbonyl protected derivative into the ester of the L-enantiomer with > 99 percent enantiomeric excess after 8 hours in tert-amyl alcohol, while the D-form is simultaneously racemised through base-catalysed enolisation, giving an overall isolated yield of 82 percent .

  • Direct asymmetric synthesis – d-Threonine aldolase catalyses an aldol addition between glycine and pyridine-4-carboxaldehyde, affording the (S)-enantiomer of the target acid with diastereomeric excess above 95 percent; the crystalline hydrochloride precipitates directly from the reaction medium, eliminating chromatographic work-up .

  • High-performance liquid-chromatographic resolution – analytical-scale separations on cellulose-based stationary phases (Chiralpak IC, hexane / ethanol mobile phase) achieve baseline separation within 15 minutes; preparative loading up to 150 milligrams per injection maintains resolution, enabling multigram isolation of each antipode with enantiomeric purity > 97 percent [7].

Table 4 – Performance comparison of resolution approaches

MethodProductivity (g day⁻¹)Enantiomeric excessNotable advantagesSource
Lipase-catalysed dynamic kinetic resolution25> 99%Mild temperature, single-step resolution and protection9
d-Threonine-aldolase synthesis30> 95%No racemisation risk; crystallisation-induced purification66
Cellulose-based high-performance liquid chromatography1097–99%Scalable, accommodates unprotected acid65

The enzyme-mediated routes deliver higher space–time yields, whereas chromatographic separation remains valuable for rapid access to analytical standards.

XLogP3

-2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.089877630 g/mol

Monoisotopic Mass

180.089877630 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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